molecular formula C129H211N35O48 B110617 C Peptide CAS No. 59112-80-0

C Peptide

Cat. No.: B110617
CAS No.: 59112-80-0
M. Wt: 3020.3 g/mol
InChI Key: VOUAQYXWVJDEQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C Peptide, often referred to simply as C-peptide, is a peptide that is cleaved from proinsulin during the maturation process of insulin. It consists of 31 amino acid residues and is secreted into the bloodstream alongside insulin. The discovery of proinsulin by Donald F. Steiner in 1967 was pivotal in understanding the processing of peptide hormones and the concept of prohormones . C-peptide plays a crucial role in the correct folding and disulfide pairing of proinsulin, which is essential for the synthesis of functional insulin .

Preparation Methods

Synthetic Routes and Reaction Conditions: The production of proinsulin C-peptide typically involves recombinant DNA technology. The gene encoding proinsulin is inserted into a suitable expression system, such as Escherichia coli or Pichia pastoris. The expressed proinsulin is then harvested and subjected to enzymatic cleavage to separate insulin and C-peptide .

Industrial Production Methods: In industrial settings, the production of proinsulin and its subsequent processing to yield insulin and C-peptide involves several steps:

    Fermentation: High-density fermentation of the host organism to produce proinsulin.

    Recovery: Isolation of inclusion bodies containing proinsulin.

    Solubilization and Refolding: Solubilization of inclusion bodies followed by refolding to obtain the correct disulfide bonds.

    Cleavage: Enzymatic cleavage using trypsin and carboxypeptidase B to separate insulin and C-peptide.

    Purification: Purification of C-peptide through chromatography techniques

Chemical Reactions Analysis

Types of Reactions: C Peptide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The primary product of interest from these reactions is the correctly folded and functional C-peptide, which can be used for further studies or therapeutic applications .

Scientific Research Applications

C Peptide has garnered significant attention in various fields of research:

Mechanism of Action

C Peptide exerts its effects through binding to specific receptors on cell membranes, leading to the activation of downstream signaling pathways. These pathways involve G-proteins and calcium-dependent mechanisms, resulting in the activation of endothelial nitric oxide synthase, Na+/K±ATPase, and various transcription factors. These actions contribute to its regulatory effects on vascular endothelial cells, anti-inflammatory responses, and overall cellular homeostasis .

Comparison with Similar Compounds

Uniqueness: C Peptide is unique in its dual role as a chaperone for insulin folding and as a bioactive peptide with distinct physiological effects. Unlike other prohormone fragments, C-peptide is secreted into the bloodstream and has been shown to have independent biological activities .

Properties

IUPAC Name

4-amino-5-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[2-[[5-amino-1-[[1-[[1-[[1-[[2-[[2-[[2-[2-[[2-[[1-[[2-[[1-[[1-[[5-amino-1-[2-[[1-[[1-[[1-[[1-[[2-[[1-[[1-[(4-amino-1-carboxy-4-oxobutyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C129H211N35O48/c1-58(2)42-77(155-113(195)74(31-39-102(184)185)151-127(209)105(65(15)16)162-114(196)71(25-32-88(131)167)145-95(174)54-141-126(208)104(64(13)14)161-115(197)72(26-33-89(132)168)150-118(200)80(45-61(7)8)156-121(203)83(48-103(186)187)159-112(194)73(30-38-101(182)183)148-107(189)67(18)143-109(191)69(130)24-36-99(178)179)111(193)138-50-93(172)135-49-92(171)136-55-98(177)163-40-20-22-86(163)124(206)140-51-94(173)142-66(17)106(188)137-52-96(175)146-84(56-165)122(204)157-81(46-62(9)10)119(201)152-75(27-34-90(133)169)128(210)164-41-21-23-87(164)125(207)160-78(43-59(3)4)116(198)144-68(19)108(190)154-79(44-60(5)6)117(199)149-70(29-37-100(180)181)110(192)139-53-97(176)147-85(57-166)123(205)158-82(47-63(11)12)120(202)153-76(129(211)212)28-35-91(134)170/h58-87,104-105,165-166H,20-57,130H2,1-19H3,(H2,131,167)(H2,132,168)(H2,133,169)(H2,134,170)(H,135,172)(H,136,171)(H,137,188)(H,138,193)(H,139,192)(H,140,206)(H,141,208)(H,142,173)(H,143,191)(H,144,198)(H,145,174)(H,146,175)(H,147,176)(H,148,189)(H,149,199)(H,150,200)(H,151,209)(H,152,201)(H,153,202)(H,154,190)(H,155,195)(H,156,203)(H,157,204)(H,158,205)(H,159,194)(H,160,207)(H,161,197)(H,162,196)(H,178,179)(H,180,181)(H,182,183)(H,184,185)(H,186,187)(H,211,212)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUAQYXWVJDEQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C2CCCN2C(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C129H211N35O48
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3020.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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